N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a complex organic compound that features both thiazole and benzothiazole rings These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules
Scientific Research Applications
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving thiazole and benzothiazole derivatives.
Industry: The compound could be used in the development of new materials with specific chemical or physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the benzothiazole moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The choice of solvents and reagents would also be optimized to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the thiazole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with various molecular targets and pathways. The thiazole and benzothiazole rings can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share structural similarities and exhibit diverse biological activities.
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 6-nitrobenzothiazole are known for their pharmacological properties.
Uniqueness
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide is unique due to the specific combination of thiazole and benzothiazole rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S2/c1-11(23)16-15(12-7-3-2-4-8-12)21-19(26-16)22-17(24)18-20-13-9-5-6-10-14(13)25-18/h2-10H,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKULRBULBTMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.